molecular formula C21H20N2O6 B13580940 1,3-Dioxoisoindolin-2-yl 5-(((benzyloxy)carbonyl)amino)pentanoate

1,3-Dioxoisoindolin-2-yl 5-(((benzyloxy)carbonyl)amino)pentanoate

Cat. No.: B13580940
M. Wt: 396.4 g/mol
InChI Key: UXIRRNQZMOIENI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-{[(benzyloxy)carbonyl]amino}pentanoate is an organic compound belonging to the class of phthalimides. These compounds are characterized by the presence of a 1,3-dioxoisoindoline moiety. Phthalimides are known for their diverse applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-{[(benzyloxy)carbonyl]amino}pentanoate typically involves the reaction of phthalic anhydride with appropriate amines and alcohols under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-{[(benzyloxy)carbonyl]amino}pentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound .

Scientific Research Applications

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-{[(benzyloxy)carbonyl]amino}pentanoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-{[(benzyloxy)carbonyl]amino}pentanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-{[(benzyloxy)carbonyl]amino}pentanoate is unique due to its specific functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H20N2O6

Molecular Weight

396.4 g/mol

IUPAC Name

(1,3-dioxoisoindol-2-yl) 5-(phenylmethoxycarbonylamino)pentanoate

InChI

InChI=1S/C21H20N2O6/c24-18(29-23-19(25)16-10-4-5-11-17(16)20(23)26)12-6-7-13-22-21(27)28-14-15-8-2-1-3-9-15/h1-5,8-11H,6-7,12-14H2,(H,22,27)

InChI Key

UXIRRNQZMOIENI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCCC(=O)ON2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.